
2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a dioxopiperidinyl moiety, and a nitrobenzamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the acetylation of an amine precursor using acetic anhydride under mild conditions.
Introduction of the Dioxopiperidinyl Moiety: This step requires the cyclization of a suitable precursor in the presence of a base, such as sodium hydroxide, to form the dioxopiperidinyl ring.
Nitration of the Benzamide Group: The final step involves the nitration of the benzamide group using a nitrating agent like nitric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or hydroxyl derivatives.
Substitution: Formation of substituted benzamides.
科学研究应用
2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, modulating their activity and influencing cellular processes. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-4-nitrobenzamide
- 2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-chlorobenzamide
- 2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-methylbenzamide
Uniqueness
2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, plays a crucial role in its reactivity and potential therapeutic applications, setting it apart from similar compounds.
属性
分子式 |
C14H14N4O6 |
|---|---|
分子量 |
334.28 g/mol |
IUPAC 名称 |
2-acetamido-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide |
InChI |
InChI=1S/C14H14N4O6/c1-7(19)15-8-3-2-4-10(18(23)24)12(8)14(22)16-9-5-6-11(20)17-13(9)21/h2-4,9H,5-6H2,1H3,(H,15,19)(H,16,22)(H,17,20,21) |
InChI 键 |
FCUYOIKMCLZJRX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)NC2CCC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





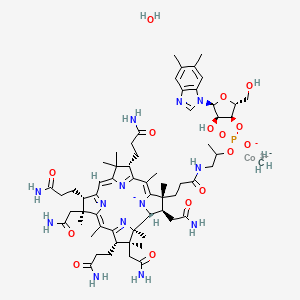


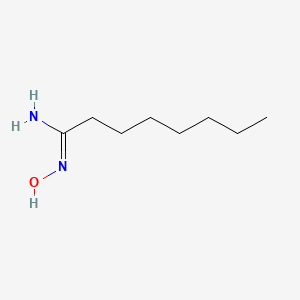
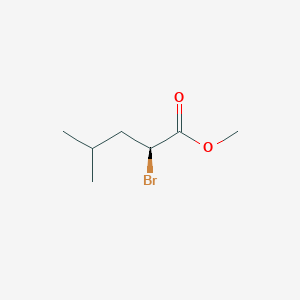
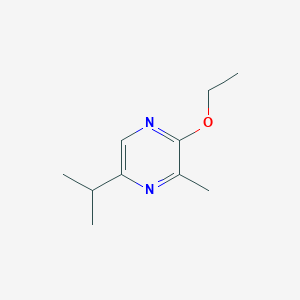
![4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide](/img/structure/B15246609.png)
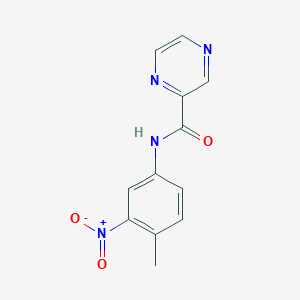
![5-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B15246624.png)
![6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B15246633.png)

